tert-Butyl 4-methylphenyl carbonate

Description

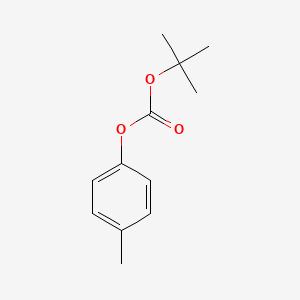

tert-Butyl 4-methylphenyl carbonate is an organic carbonate ester characterized by a tert-butoxy carbonyl group attached to a para-methyl-substituted phenyl ring. Carbonates of this class are typically synthesized via reactions between di-tert-butyl dicarbonate and substituted phenols, as seen in tert-butyl 4-cyano-phenyl carbonate (). These compounds are often utilized as intermediates in organic synthesis, protecting groups in peptide chemistry, or monomers for polymer production ().

Properties

CAS No. |

104741-75-5 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

tert-butyl (4-methylphenyl) carbonate |

InChI |

InChI=1S/C12H16O3/c1-9-5-7-10(8-6-9)14-11(13)15-12(2,3)4/h5-8H,1-4H3 |

InChI Key |

PFRYXDUSWPRWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-methylphenyl carbonate can be synthesized through the reaction of 4-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high product purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-methylphenyl carbonate can undergo oxidation reactions, particularly at the benzylic position of the 4-methylphenyl group.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonate ester group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under mild conditions.

Major Products Formed:

Oxidation: Products may include benzoic acid derivatives.

Reduction: Reduced forms of the carbonate ester.

Substitution: Substituted phenyl carbonates or carbamates.

Scientific Research Applications

Chemistry: tert-Butyl 4-methylphenyl carbonate is widely used as a protecting group in organic synthesis. It helps in protecting hydroxyl and amino groups during multi-step synthesis processes.

Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules.

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It serves as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-methylphenyl carbonate exerts its effects is primarily through the formation of stable carbonate esters. These esters protect functional groups from unwanted reactions during synthesis. The removal of the protecting group typically involves mild acidic or basic conditions, which cleave the carbonate ester to regenerate the free hydroxyl or amino group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-methylphenyl carbonate (hypothetical data inferred from analogs) with structurally related carbonates and carbamates, focusing on molecular properties, synthesis, stability, and applications.

Table 1: Structural and Physical Properties

*Hypothetical data inferred from analogs.

Key Comparisons

Synthesis Methods: tert-Butyl 4-cyano-phenyl carbonate is synthesized via a one-step reaction between di-tert-butyl dicarbonate and 4-cyanophenol (). Similarly, this compound likely follows this route using 4-methylphenol. tert-Butyl 4-vinylphenyl carbonate may require additional protection steps due to the reactive vinyl group ().

Stability and Reactivity: Electron-donating groups (e.g., 4-CH₃ in this compound) enhance steric protection and may improve thermal stability compared to unsubstituted tert-butyl phenyl carbonate (). Bromine in tert-butyl (4-bromophenyl)carbamate increases electrophilicity, making it more reactive in cross-coupling reactions ().

Crystallography and Intermolecular Interactions: tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate exhibits C—H⋯O hydrogen bonding, forming chains (). tert-Butyl 4-cyano-phenyl carbonate lacks significant intermolecular interactions, adopting herringbone packing (). The methyl group in this compound may similarly limit hydrogen bonding.

Applications: Polymer Science: The vinyl group in tert-butyl 4-vinylphenyl carbonate enables its use as a monomer for functionalized polymers (). Pharmaceutical Intermediates: Carbamates like tert-butyl (4-bromophenyl)carbamate are used in drug synthesis (), while carbonates may serve as protective groups. Material Science: Crystal packing trends (e.g., herringbone vs. hydrogen-bonded chains) influence solid-state properties for material design ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.